molecular formula C15H10F3N5S B12021244 5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12021244
M. Wt: 349.3 g/mol
InChI Key: JWHIVIISPZEEKU-DNTJNYDQSA-N
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Description

5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Pyridinyl Group: This step involves the substitution reaction where the pyridinyl group is introduced to the triazole ring.

    Addition of the Trifluoromethylphenyl Group: This is usually done through a condensation reaction with an aldehyde or ketone derivative.

    Formation of the Hydrosulfide Group: This can be achieved by reacting the intermediate compound with a sulfur-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyridinyl or phenyl rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyridinyl Derivatives: Compounds with pyridinyl groups attached to different core structures.

    Trifluoromethylphenyl Derivatives: Compounds with trifluoromethylphenyl groups attached to various scaffolds.

Uniqueness

The uniqueness of 5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C15H10F3N5S

Molecular Weight

349.3 g/mol

IUPAC Name

3-pyridin-3-yl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10F3N5S/c16-15(17,18)12-5-3-10(4-6-12)8-20-23-13(21-22-14(23)24)11-2-1-7-19-9-11/h1-9H,(H,22,24)/b20-8+

InChI Key

JWHIVIISPZEEKU-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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